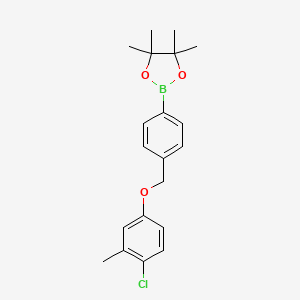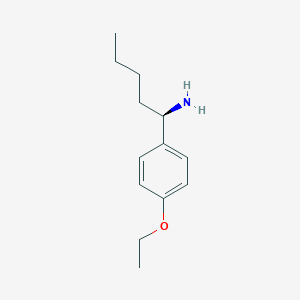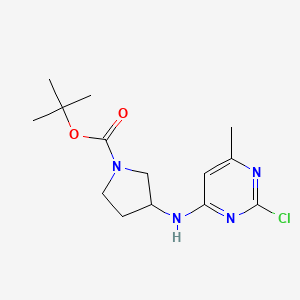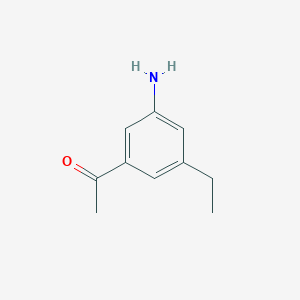
1-(3-Amino-5-ethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-5-ethylphenyl)ethanone: is an organic compound with the molecular formula C10H13NO It is a derivative of acetophenone, where the phenyl ring is substituted with an amino group at the 3-position and an ethyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(3-Amino-5-ethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-amino-5-ethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the reduction of 1-(3-nitro-5-ethylphenyl)ethanone, which can be synthesized by nitration of 1-(5-ethylphenyl)ethanone followed by catalytic hydrogenation using palladium on carbon as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or reduction processes. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Amino-5-ethylphenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group activates the aromatic ring towards electrophilic substitution reactions such as nitration, sulfonation, and halogenation.
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nitration: 1-(3-Nitro-5-ethylphenyl)ethanone.
Reduction: 1-(3-Amino-5-ethylphenyl)ethanol.
Oxidation: 1-(3-Amino-5-ethylphenyl)acetic acid.
Aplicaciones Científicas De Investigación
1-(3-Amino-5-ethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-5-ethylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, the amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Amino-4-methylphenyl)ethanone: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Amino-5-methylphenyl)ethanone: Similar structure but with a methyl group at the 5-position.
1-(3-Amino-4-ethylphenyl)ethanone: Similar structure but with an ethyl group at the 4-position.
Uniqueness
1-(3-Amino-5-ethylphenyl)ethanone is unique due to the specific positioning of the amino and ethyl groups on the aromatic ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-(3-amino-5-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-4-9(7(2)12)6-10(11)5-8/h4-6H,3,11H2,1-2H3 |
Clave InChI |
MVZKMSPPYCRRMF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)N)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


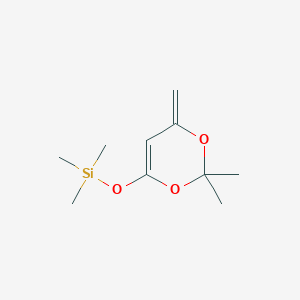
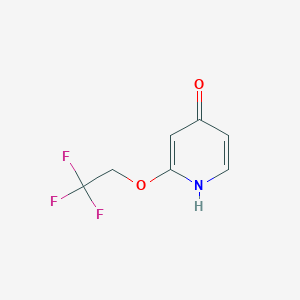

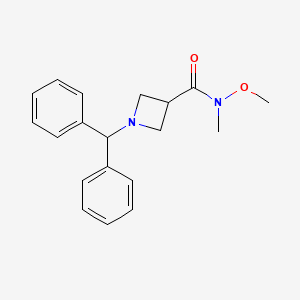
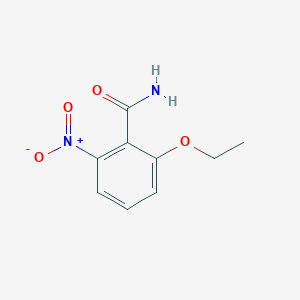
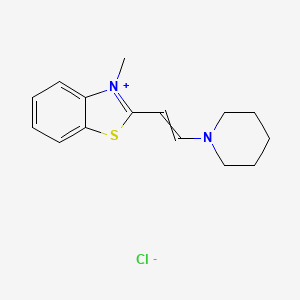
![Pyrimido[5,4-F][1,4]oxazepine](/img/structure/B13976656.png)
![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
